3-Chlorobenzene-1-sulfonyl isocyanate

Description

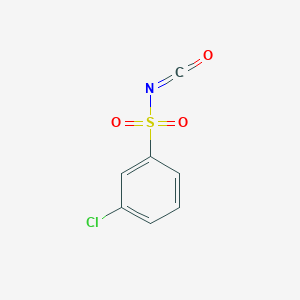

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFPYFZTTSMGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601592 | |

| Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68984-05-4 | |

| Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1-sulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Studies of 3 Chlorobenzene 1 Sulfonyl Isocyanate and Its Reaction Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a molecule like 3-chlorobenzene-1-sulfonyl isocyanate, which has rotational freedom around the C-S and S-N bonds, conformational analysis is crucial to identify the most stable conformers.

The conformation is largely determined by the dihedral angles between the phenyl ring and the sulfonyl group, and between the sulfonyl group and the isocyanate group. Studies on related aryl sulfonamides and esters suggest that the lowest energy conformers often adopt a staggered arrangement to minimize steric hindrance. The presence of the chlorine atom at the meta position is not expected to introduce significant steric bulk that would drastically alter the conformational preferences compared to unsubstituted benzenesulfonyl isocyanate. However, its electronic influence can subtly affect bond lengths and angles.

A typical DFT geometry optimization would be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to yield precise data on the molecule's structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aryl Sulfonyl Moiety (Illustrative) Note: This data is illustrative for a related substituted aryl sulfonyl compound, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-N | ~1.68 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~105° |

| Dihedral Angle | C-C-S-N | Variable (defines conformation) |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution, revealing the partial charges on each atom. This would confirm the high positive charge on the isocyanate carbon and the sulfur atom, highlighting their electrophilicity.

Table 2: Typical Frontier Molecular Orbital Energies for a Substituted Aryl Sulfonamide (Illustrative) Note: This data is illustrative for a related substituted aryl sulfonamide, as specific data for this compound is not available.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.5 to -8.5 | Chlorobenzene (B131634) Ring |

| LUMO | -1.0 to -2.0 | Isocyanate Group (C atom) |

| HOMO-LUMO Gap | ~5.5 to 7.5 | N/A |

Aryl sulfonyl isocyanates are known to react with a variety of nucleophiles. rsc.org DFT calculations are instrumental in elucidating the mechanisms of these reactions, determining whether they proceed through a concerted (single-step) or a stepwise pathway involving intermediates.

For example, in the cycloaddition reactions of isocyanates with alkenes to form β-lactams, both concerted [2+2] cycloadditions and stepwise pathways involving a zwitterionic intermediate are possible. Computational studies can map the potential energy surface for the reaction, locating transition states and intermediates. The relative energies of these species determine the most likely reaction pathway. The choice of pathway can be influenced by the substituents on both the isocyanate and the reacting partner.

A lower activation energy corresponds to a faster reaction rate. For the reaction of this compound with a nucleophile, DFT could be used to calculate the energy barrier for the nucleophile's attack on the isocyanate carbon. Comparing the activation energies for different nucleophiles or for reactions under different conditions (e.g., with or without a catalyst) can provide predictive insights into reactivity.

Table 3: Hypothetical Calculated Energy Profile for a Reaction (Illustrative) Note: This data is hypothetical to illustrate the type of information obtained from DFT calculations.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State | +15.0 | Activation Energy Barrier |

| Product | -25.0 | Overall reaction is exothermic |

Molecular Dynamics Simulations (if applicable)

While DFT calculations are excellent for studying static properties and reaction pathways for single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations could be applied to understand the behavior of this compound in a solvent, showing how solvent molecules arrange around it and influence its conformational dynamics and reactivity. However, specific MD simulation studies for this compound are not readily found in the literature. Such studies would be more common for larger systems, such as polymers derived from this isocyanate or its interaction with a biological macromolecule.

Spectroscopic Property Predictions (e.g., NMR coupling constants)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. uncw.edugithub.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the Gauge-Including Atomic Orbital, GIAO, method), one can predict the ¹H and ¹³C chemical shifts. uncw.edu

These predictions are invaluable for structure verification and for assigning peaks in experimental spectra. For this compound, DFT could predict the distinct chemical shifts for the aromatic protons and carbons, as well as the carbon of the isocyanate group. While specific predicted values are not available, the methodology is well-established. Calculations would typically be performed on the lowest energy conformers, and the final predicted spectrum would be a Boltzmann-weighted average of the spectra of these conformers.

Structural Elucidation and Characterization of Compounds Derived from 3 Chlorobenzene 1 Sulfonyl Isocyanate

X-ray Crystallography of Adducts and Products

The compound crystallizes in the monoclinic space group P21/c. The crystallographic data reveals the intricate details of the molecular geometry. The urea (B33335) moiety, which is central to the structure, exhibits bond lengths and angles consistent with those of other diaryl and alkyl-aryl ureas. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, a characteristic feature of urea derivatives. Specifically, the N-H groups of the urea linkage act as hydrogen-bond donors, while the carbonyl oxygen serves as an acceptor, leading to the formation of centrosymmetric dimers.

Table 1: Crystal Data and Structure Refinement for N-(3-chlorophenyl)-N'-(cyclohexyl)urea

| Parameter | Value |

| Empirical formula | C13H17ClN2O |

| Formula weight | 252.74 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 11.164(2) Å, α = 90°b = 10.841(2) Å, β = 103.49(3)°c = 11.396(2) Å, γ = 90° |

| Volume | 1341.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.251 Mg/m³ |

Table 2: Selected Bond Lengths for N-(3-chlorophenyl)-N'-(cyclohexyl)urea

| Bond | Length (Å) |

| Cl(1)-C(3) | 1.741(2) |

| O(1)-C(7) | 1.242(2) |

| N(1)-C(7) | 1.350(3) |

| N(1)-C(1) | 1.417(3) |

| N(2)-C(7) | 1.341(3) |

| N(2)-C(8) | 1.458(3) |

Advanced Spectroscopic Characterization

To complement the solid-state structure determined by X-ray crystallography, a suite of advanced spectroscopic techniques was employed to confirm the structure of N-(3-chlorophenyl)-N'-(cyclohexyl)urea and provide insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. The ¹H NMR spectrum of N-(3-chlorophenyl)-N'-(cyclohexyl)urea shows distinct signals for the aromatic protons of the 3-chlorophenyl group, the N-H protons of the urea linkage, and the protons of the cyclohexyl ring. The chemical shifts and coupling patterns are consistent with the proposed structure. The ¹³C NMR spectrum further corroborates the structure, with a characteristic signal for the carbonyl carbon of the urea group appearing in the downfield region.

Table 3: ¹H NMR Spectral Data for N-(3-chlorophenyl)-N'-(cyclohexyl)urea (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.59 | s | 1H | N(1)H |

| 7.64 | t, J = 2.0 Hz | 1H | Ar-H |

| 7.23 | t, J = 8.1 Hz | 1H | Ar-H |

| 7.15 | ddd, J = 7.9, 2.0, 1.0 Hz | 1H | Ar-H |

| 6.96 | ddd, J = 8.1, 2.0, 0.9 Hz | 1H | Ar-H |

| 6.21 | d, J = 7.9 Hz | 1H | N(2)H |

| 3.46 | m | 1H | Cyclohexyl-H |

| 1.80-1.09 | m | 10H | Cyclohexyl-H |

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies. The IR spectrum of N-(3-chlorophenyl)-N'-(cyclohexyl)urea displays strong absorption bands corresponding to the N-H stretching vibrations of the urea group, typically observed in the region of 3300 cm⁻¹. A prominent band corresponding to the C=O stretching vibration of the carbonyl group is also present, usually around 1630 cm⁻¹.

Table 4: Key IR Absorption Bands for N-(3-chlorophenyl)-N'-(cyclohexyl)urea

| Wavenumber (cm⁻¹) | Assignment |

| 3303 | N-H stretching |

| 2929, 2852 | C-H stretching (aliphatic) |

| 1629 | C=O stretching (Amide I) |

| 1559 | N-H bending (Amide II) |

| 1243 | C-N stretching |

Mass Spectrometry (MS):

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of N-(3-chlorophenyl)-N'-(cyclohexyl)urea shows a molecular ion peak ([M]⁺) that corresponds to its calculated molecular weight, confirming the elemental composition. The fragmentation pattern provides further structural evidence, showing characteristic losses of fragments such as the cyclohexyl group and parts of the chlorophenyl group.

Advanced Synthetic Applications and Chemical Transformations

Utilization in the Synthesis of N-Free Terminal Sulfonamide Derivatives

While 3-Chlorobenzene-1-sulfonyl isocyanate is primarily used to create N-substituted sulfonamides, its chemistry can be harnessed to produce terminal sulfonamides (R-SO₂NH₂). The isocyanate group serves as a highly reactive handle that can be cleaved under specific conditions. The typical reaction involves the addition of a nucleophile to the isocyanate, followed by a hydrolysis step that removes the carbonyl group, ultimately yielding the primary sulfonamide.

For instance, the reaction with water initially forms an unstable carbamic acid intermediate, which readily decarboxylates to furnish the corresponding 3-chlorobenzenesulfonamide. This method provides an alternative to traditional routes, such as the reaction of a sulfonyl chloride with ammonia.

Table 1: General Transformation to Terminal Sulfonamide

| Reactant | Intermediate | Product |

|---|

This pathway is particularly useful when direct sulfonamidation is challenging or when the isocyanate is a more readily available starting material.

Construction of Sulfonamide Structures in Complex Molecules

The sulfonamide functional group is a key component in numerous pharmaceuticals and agrochemicals. organic-chemistry.org this compound serves as a powerful building block for introducing the 3-chlorobenzenesulfonyl moiety into complex molecules. Its high reactivity with nucleophiles such as amines, alcohols, and even some activated C-H bonds allows for the efficient construction of sulfonamide linkages. rsc.orgresearchgate.net

The reaction with primary or secondary amines is particularly robust, leading to the formation of N-substituted sulfonylureas. These can then be hydrolyzed to the corresponding N-aryl or N-alkyl sulfonamides. This two-step process offers a controlled method for forging the critical S-N bond in intricate molecular scaffolds.

Table 2: Synthesis of N-Substituted Sulfonamides

| Nucleophile | Initial Adduct | Final Product (after hydrolysis) |

|---|---|---|

| Primary Amine (R-NH₂) | N-(3-chlorophenylsulfonyl)-N'-alkylurea | N-Alkyl-3-chlorobenzenesulfonamide |

| Secondary Amine (R₂NH) | N-(3-chlorophenylsulfonyl)-N',N'-dialkylurea | N,N-Dialkyl-3-chlorobenzenesulfonamide |

This methodology is foundational in medicinal chemistry for synthesizing libraries of sulfonamide-containing compounds for structure-activity relationship (SAR) studies.

Selective Functionalization through Controlled Reactivity

The predictable and controlled reactivity of this compound allows for selective functionalization of multifunctional molecules. The isocyanate group is a potent electrophile that reacts readily with a wide array of nucleophiles. rsc.org Generally, compounds containing active hydrogen atoms will react first at the isocyanate group. orgsyn.org This chemoselectivity enables the modification of one functional group in the presence of others.

For example, in a molecule containing both an alcohol and a less reactive functional group, the isocyanate will preferentially react with the hydroxyl group to form a sulfonylcarbamate. This intermediate can then be carried through subsequent synthetic steps. The high reactivity of the isocyanate is attributed to the strong electron-withdrawing nature of the adjacent chlorosulfonyl group. wikipedia.org This allows for reactions to proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Ring Expansion/Contraction and Rearrangement Processes in Isocyanate Chemistry

Sulfonyl isocyanates are well-known reagents in cycloaddition reactions, which are fundamental processes for ring formation. acs.orgnih.gov this compound can participate in [2+2] cycloadditions with alkenes to form four-membered β-lactam rings. wikipedia.org These structures are precursors to β-amino acids and are core components of many antibiotic drugs. The SO₂Cl group can be readily removed by hydrolysis, yielding a secondary amide. wikipedia.org

Similarly, it can react with other unsaturated systems like alkynes and carbonyls to generate various heterocyclic structures. orgsyn.orgwikipedia.org These reactions often proceed with high regio- and stereoselectivity. In some cases, the initially formed cyclic adducts can undergo subsequent rearrangements, ring expansions, or contractions, providing access to diverse and complex molecular frameworks from simple starting materials. For instance, reactions with certain olefins can lead to unexpected fused tetracyclic ring systems instead of the expected β-lactam, demonstrating the reagent's capacity for complex transformations. acs.orgnih.gov

Application in Flow Chemistry Methodologies

Flow chemistry offers significant advantages for handling highly reactive and hazardous reagents like isocyanates, improving safety, scalability, and reaction control. google.com The synthesis of isocyanates, often involving energetic intermediates like acyl azides via the Curtius rearrangement, can be performed more safely in a continuous flow reactor. google.com

The use of this compound in flow processes allows for its rapid and efficient reaction with various nucleophiles. The precise control over stoichiometry, residence time, and temperature in a flow system minimizes the formation of byproducts and enhances yield. This approach enables the in-line generation and immediate consumption of the isocyanate, avoiding the need to isolate the reactive intermediate, which is a significant advantage in multi-step syntheses. rsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-Chlorobenzenesulfonamide |

| N-Alkyl-3-chlorobenzenesulfonamide |

| N,N-Dialkyl-3-chlorobenzenesulfonamide |

| N-(3-chlorophenylsulfonyl)carbamate |

| N-(3-chlorophenylsulfonyl)-N'-alkylurea |

| N-(3-chlorophenylsulfonyl)-N',N'-dialkylurea |

| Ammonia |

| Water |

| Alcohol |

| Primary Amine |

| Secondary Amine |

| Alkene |

| Alkyne |

| Acyl azide |

Emerging Research Avenues and Future Prospects for 3 Chlorobenzene 1 Sulfonyl Isocyanate Chemistry

Development of Novel Catalytic Systems for Isocyanate Reactions

While many reactions involving sulfonyl isocyanates can proceed without catalysts due to their inherent high reactivity, the development of novel catalytic systems is a key research frontier aimed at controlling selectivity, expanding substrate scope, and enabling new transformations. researchgate.net Aryl sulfonyl isocyanates are potent electrophiles that readily react with nucleophiles to form a variety of products, including amides, sulfonyl ureas, and heterocyclic compounds like lactams and oxazolidinones. rsc.org

Recent advancements have seen the application of transition metal catalysis to modulate the reactivity of sulfonyl isocyanate derivatives. For instance, palladium catalysis has been successfully employed in the asymmetric allylic alkylation of prochiral enamide anions derived from cyclic sulfamidate imines. rsc.org These imine substrates are readily prepared from α-hydroxyketones and chlorosulfonyl isocyanate. rsc.org This methodology provides access to high-value allylated heterocycles bearing a tetrasubstituted stereogenic center. rsc.org

Furthermore, dynamic kinetic asymmetric transformations (DYKATs) represent a powerful strategy for converting racemic starting materials into single enantiomers of a product. The palladium-catalyzed DYKAT of racemic vinylaziridines with isocyanates has been explored, highlighting the potential for catalyst systems to control complex cycloaddition reactions. acs.org Optimization of these systems, often requiring a combination of a chiral ligand and a co-catalyst like acetic acid, can lead to high yields and enantioselectivities in the synthesis of chiral imidazolidin-2-ones. acs.org

Future research in this area is expected to focus on the discovery of new catalysts, including Lewis acids and organocatalysts, to control the regioselectivity of nucleophilic attack on the S=O and N=C=O functionalities. The development of catalysts that can facilitate previously inaccessible cycloaddition pathways or enable the use of less reactive substrates will significantly broaden the synthetic utility of 3-chlorobenzene-1-sulfonyl isocyanate.

Exploration of Asymmetric Synthesis and Stereocontrol

A significant and highly promising area of research involves the use of chlorosulfonyl isocyanate (CSI) in stereocontrolled reactions to build complex molecular architectures. The ability to precisely control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals and other biologically active molecules. CSI has proven to be an exceptional reagent for the diastereoselective amination of chiral substrates.

This strategy has been elegantly applied in the total synthesis of several natural products. For example, a key step in the concise formal synthesis of the indolizidine alkaloid (–)-swainsonine involves a highly diastereoselective amination of a chiral benzylic ether using CSI, which proceeds with retention of stereochemistry. researchgate.net Similarly, the total synthesis of the cytokine modulator (–)-cytoxazone was achieved using a regioselective and stereoselective introduction of a protected amine group via a CSI reaction on an anti-1,2-dimethyl ether, affording the desired amino alcohol with high diastereoselectivity (27:1). acs.orgnih.gov Another notable application is the asymmetric total synthesis of the dopamine (B1211576) reuptake inhibitor (+)-indatraline, which also employs a highly stereoselective amination of a chiral benzylic ether with CSI. researchgate.net

The predictable stereochemical outcome of these reactions makes CSI a valuable tool for synthetic chemists. The research findings demonstrate that the inherent chirality within the substrate can effectively direct the approach of the isocyanate, leading to the formation of one diastereomer in high preference.

| Target Molecule | Key Transformation with CSI | Stereochemical Outcome |

| (–)-Swainsonine | Diastereoselective allylic amination of a chiral benzylic ether | High diastereoselectivity with retention of stereochemistry researchgate.net |

| (–)-Cytoxazone | Regio- and diastereoselective amination of an anti-1,2-dimethyl ether | High diastereoselectivity (27:1) acs.org |

| (+)-Indatraline | Diastereoselective amination of a chiral ether | Highly stereoselective researchgate.net |

Future work in this domain will likely explore the development of chiral catalysts to achieve enantioselective reactions with prochiral substrates, further expanding the power of sulfonyl isocyanates in asymmetric synthesis.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategy. greenchemistry-toolkit.orgnih.gov The synthesis and application of this compound are being re-examined through this lens.

The traditional industrial synthesis of sulfonyl isocyanates involves the reaction of the corresponding sulfonamide with phosgene (B1210022), a highly toxic and hazardous gas. google.comgoogle.com A key principle of green chemistry is to avoid the use of such hazardous reagents. greenchemistry-toolkit.org Alternative, greener routes to isocyanates, such as the Curtius Rearrangement of carboxylic azides, are being explored to circumvent the need for phosgene. libretexts.org Although this specific rearrangement may not be directly applicable to sulfonyl isocyanates, it exemplifies the search for safer synthetic pathways.

Solvent selection is another critical aspect of green chemistry. nih.gov Reactions involving the highly reactive chlorosulfonyl isocyanate are often conducted in chlorinated solvents like dichloromethane (B109758). researchgate.net There is a significant push to replace these solvents with more sustainable, bio-based alternatives or even to conduct reactions in water. rsc.orgacademie-sciences.fr For example, the development of in-water dehydration of N-formamides to afford isocyanides using micellar conditions showcases a move towards environmentally benign reaction media. rsc.org Applying such principles to the reactions of this compound is a key area for future research.

Furthermore, process efficiency, as measured by metrics like atom economy and E-factor (environmental factor), is a major focus. rsc.org Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. nih.gov The development of recoverable and reusable catalysts for sulfonyl isocyanate reactions would represent a significant step forward in making their chemistry more sustainable.

Integration with Photoredox and Electrocatalysis

Photoredox and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering unique reaction pathways under mild conditions by harnessing the energy of light or electricity. The integration of sulfonyl isocyanates into these catalytic cycles is a nascent but rapidly growing field of investigation.

A significant breakthrough is the development of a photoredox-catalyzed method for synthesizing alkylsulfonylureas. ccspublishing.org.cn This one-pot process involves the reaction of an aniline (B41778) with chlorosulfonyl isocyanate to form a chlorosulfonyl urea (B33335) intermediate. This intermediate is then reduced by a photoredox catalyst via single electron transfer (SET) to generate a sulfonyl radical, which can be trapped by a radical acceptor to form the final product. ccspublishing.org.cn This approach avoids the limitations of traditional methods and provides a single-step synthesis of alkylsulfonylureas.

Dual catalytic systems combining nickel and photoredox catalysts have also been reported for the amidation of various isocyanates with alkylsilicate reagents. nih.govacs.org This method proceeds under mild conditions and, importantly, does not require a stoichiometric reductant. nih.gov

Electrosynthesis also offers promising avenues. While research directly on this compound is limited, related compounds have shown interesting electrochemical properties. For instance, p-toluenesulfonyl isocyanate (PTSI) has been investigated as a component in binary electrolytes for lithium-ion batteries, where its reductive decomposition helps form an effective solid electrolyte interface layer on the electrode. bit.edu.cn Additionally, electrochemical methods are being developed for the in-situ generation of isocyanates, which avoids the need to handle these reactive intermediates and eliminates the use of chemical oxidants. rsc.org The application of electrosynthesis to generate and react sulfonyl radicals from precursors like sulfonyl hydrazides is also an active area of research. acs.org

Advanced Material Science Applications (e.g., polymer synthesis with isocyanate monomers)

The unique dual functionality of chlorosulfonyl isocyanates makes them highly attractive building blocks for advanced materials and polymer synthesis. The sulfonyl chloride group and the isocyanate group can be used as handles for initiating polymerization or for grafting polymers onto surfaces and other molecules.

A particularly innovative application is the use of chlorosulfonyl isocyanate (CSI) and its derivatives as initiators for Atom Transfer Radical Polymerization (ATRP), a form of controlled radical polymerization that allows for the synthesis of well-defined polymers. google.com In this system, the sulfonyl chloride moiety acts as the ATRP initiator, while the highly reactive isocyanate group provides a versatile anchor for attaching the initiator to a wide range of substrates containing hydroxyl, amino, or other reactive groups. google.com This strategy is exceptionally powerful as it enables the synthesis of diverse and complex polymer architectures, including:

Block copolymers: By reacting a macro-initiator (formed from a polymer with a terminal reactive group and the CSI-derived initiator) with a second monomer. google.com

Comb polymers: By using a CSI-derived macromonomer in a free radical polymerization. google.com

Star polymers and branched polymers: By using multifunctional core molecules to attach multiple CSI-derived initiators. google.com

This approach offers a straightforward method for creating end-group-functionalized polymers and complex macromolecular structures that are otherwise difficult to access. google.com The use of ATRP allows for precise control over polymer molecular weight and distribution, which is crucial for high-performance material applications. google.comsigmaaldrich.com

Furthermore, isocyanates are fundamental building blocks for polyurethanes. The sulfonyl group in this compound can impart unique properties, such as improved thermal stability or altered solubility, to the resulting polymers. Research into sulfonated isocyanate-terminated prepolymers for the creation of stable anionic polyurethane latices demonstrates the utility of incorporating sulfonyl functionalities into polymer backbones. google.com

| Polymer Architecture | Synthetic Strategy using CSI-derived Initiators |

| End-functionalized linear polymers | Reaction of a substrate (e.g., alcohol, amine) with CSI, followed by ATRP of a monomer. google.com |

| Block Copolymers | Synthesis of a macro-initiator, followed by ATRP of a second monomer. google.com |

| Comb Polymers | Synthesis of a macromonomer using CSI, followed by copolymerization. google.com |

| Star / Branched Polymers | Attachment of CSI-derived initiators to a multifunctional core, followed by ATRP. google.com |

The future in this area will likely involve the synthesis of novel functional monomers from this compound and their incorporation into copolymers to create materials with tailored optical, electronic, or mechanical properties.

Q & A

Basic: What are the standard synthetic protocols for 3-chlorobenzene-1-sulfonyl isocyanate, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via the reaction of benzene sulfonyl chloride derivatives with isocyanate precursors under inert conditions (e.g., nitrogen atmosphere). A common approach involves using dichloromethane or chloroform as solvents to enhance reactivity . Purification is achieved through recrystallization or column chromatography, with analytical techniques like HPLC or GC-MS used to verify purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural validation, particularly to confirm the presence of the sulfonyl chloride (-SO₂Cl) and isocyanate (-NCO) functional groups .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- FTIR : Key peaks include ~1350–1200 cm⁻¹ (asymmetric SO₂ stretching) and ~2250 cm⁻¹ (isocyanate NCO stretch) .

- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm) and absence of impurities. ¹³C NMR confirms sulfonyl and isocyanate carbons (δ ~140–150 ppm for SO₂Cl; δ ~120–130 ppm for NCO) .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., [M+H]+ for C₇H₅ClNO₃S: theoretical 218.95 g/mol).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonyl isocyanate derivatives?

Methodological Answer:

Discrepancies in yields often arise from variations in solvent polarity, temperature, or competing side reactions (e.g., hydrolysis of the isocyanate group). To address this:

Control Experiments : Systematically vary solvent (e.g., DCM vs. THF) and temperature (0°C vs. RT) to isolate optimal conditions.

Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Statistical Analysis : Apply Design of Experiments (DoE) to evaluate factor interactions (e.g., catalyst loading vs. reaction time) .

Replication : Cross-validate results with alternative synthetic routes, such as blocked-isocyanate strategies to stabilize reactive intermediates .

Advanced: How can this compound be utilized in multicomponent reactions (MCRs) for complex molecule synthesis?

Methodological Answer:

The compound’s dual electrophilic sites (sulfonyl chloride and isocyanate) enable participation in MCRs. For example:

- Ugi-Type Reactions : Combine with amines, aldehydes, and carboxylic acids to generate sulfonylurea derivatives.

- In Situ Activation : Use "blocked-isocyanate" precursors (e.g., carbamates) to delay reactivity, allowing sequential bond formation. Microwave-assisted heating (50–100°C) accelerates these steps while minimizing decomposition .

- Mechanistic Insight : Density functional theory (DFT) calculations can model transition states to predict regioselectivity in MCRs .

Safety: What protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or specialized isocyanate-neutralizing agents. Avoid water, which may generate toxic gases (e.g., HCl, CO₂) .

- Regulatory Compliance : Adhere to OSHA 29 CFR 1910.1200 and GHS hazard codes (H314, H335) for corrosive and respiratory hazards .

Application: How is this compound applied in medicinal chemistry for targeted drug discovery?

Methodological Answer:

- Sulfonamide Prodrugs : React with amines to form sulfonamides, a common pharmacophore in protease inhibitors (e.g., HIV-1 protease).

- Isocyanate Coupling : Conjugate with hydroxyl or amino groups in bioactive molecules (e.g., antibiotics) to enhance solubility or stability.

- Biological Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to evaluate binding affinity to target proteins. Dose-response assays (IC₅₀/EC₅₀) validate efficacy .

Advanced: What strategies mitigate hydrolysis of the isocyanate group during storage or reaction?

Methodological Answer:

- Moisture Control : Use molecular sieves (3Å) in solvent storage and conduct reactions under inert atmosphere.

- Stabilizers : Add trace amounts of Lewis acids (e.g., ZnCl₂) to suppress hydrolysis.

- Low-Temperature Reactions : Perform reactions at –10°C to slow water-mediated degradation.

- Alternative Protecting Groups : Temporarily block the isocyanate as a carbamate, releasing it in situ via thermal or photolytic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.